

The Natural Occurrence of Dehydroalanine in Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dehydroalanine**

Cat. No.: **B10760469**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of **dehydroalanine** (Dha), a non-proteinogenic amino acid, in proteins. It delves into its formation, biological significance, and the analytical methodologies used for its detection and characterization. This document is intended to serve as a valuable resource for researchers in the fields of proteomics, drug development, and molecular biology.

Introduction to Dehydroalanine

Dehydroalanine (Dha) is an α,β -unsaturated amino acid residue found in proteins.^[1] Unlike the 20 common proteinogenic amino acids, Dha is not incorporated into proteins during translation. Instead, it is formed through post-translational modification (PTM) of serine or cysteine residues.^{[1][2]} This modification can be a result of enzymatic processes or spontaneous degradation associated with protein aging.^{[3][4]}

The presence of a double bond in its side chain makes Dha a highly reactive electrophile.^[2] This reactivity allows it to form covalent cross-links with nucleophilic residues such as lysine and cysteine, leading to the formation of lysinoalanine and lanthionine bridges, respectively.^{[2][5]} These cross-links can significantly alter protein structure and function. Dha is a key component of various microbial peptides, including the well-known antibiotic nisin, and has also been identified in eukaryotic proteins, such as human serum albumin.^{[1][6]}

Natural Occurrence and Quantitative Data

The presence of **dehydroalanine** has been documented in a range of proteins from various organisms. Its abundance can vary depending on the protein, its age, and the physiological or pathological state of the organism.

Microbial Peptides: Lantibiotics

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides produced by bacteria, many of which exhibit potent antimicrobial activity. A defining feature of lantibiotics is the presence of lanthionine and methyllanthionine residues, which are formed through the reaction of cysteine with **dehydroalanine** and dehydrobutyryne (Dhb), respectively.

Nisin, a widely studied lantibiotic produced by *Lactococcus lactis*, contains two **dehydroalanine** residues and one dehydrobutyryne residue.^{[1][7]} Site-directed mutagenesis studies have been instrumental in identifying the specific serine and threonine residues that are dehydrated to form these dehydroamino acids.^{[7][8]}

Eukaryotic Proteins

Dehydroalanine is not limited to microbial sources and has been identified in several eukaryotic proteins. Its formation in these proteins is often associated with aging and oxidative stress.

Human Serum Albumin (HSA): Dha has been identified as a common post-translational modification in human serum albumin.^[6] Specifically, the cysteine residue at position 487 (Cys487) can be converted to **dehydroalanine**.^{[6][9]}

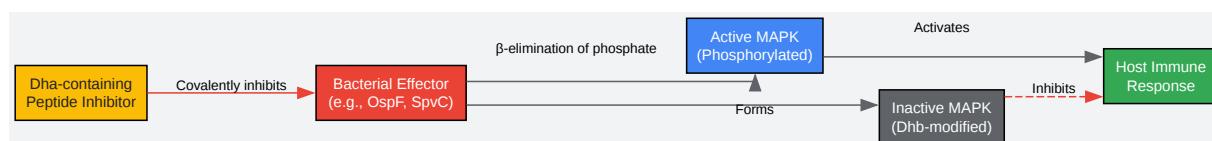
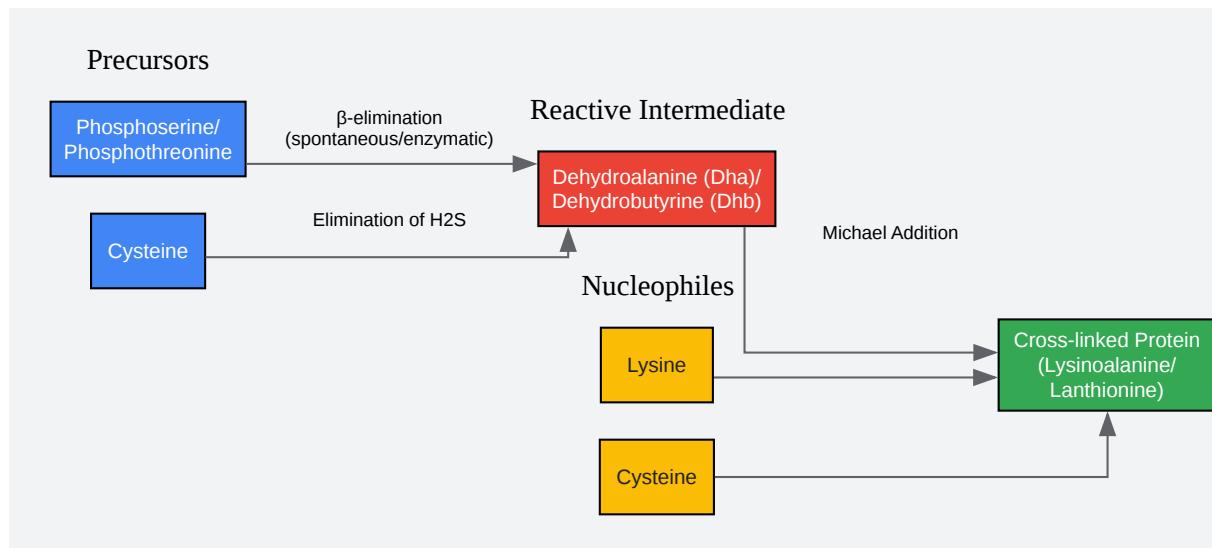
Human Lens Proteins: A quantitative proteomic study of human lens proteins revealed the presence of both **dehydroalanine** (Dha) and dehydrobutyryne (Dhb). The abundance of these modifications was found to increase with age and in cataractous lenses, suggesting a role in age-related protein aggregation and cataract formation.^{[6][10][11]}

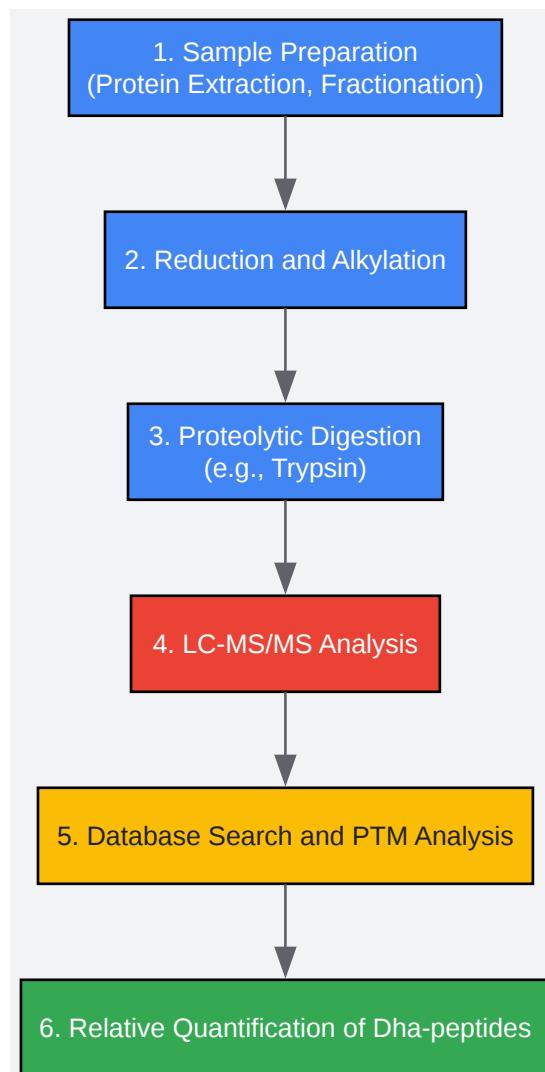
Protein	Modification Site(s)	Organism/Tissue	Quantitative Data/Observations	Reference(s)
Nisin	Ser5 -> Dha, Ser33 -> Dha	Lactococcus lactis	Two Dha residues are essential for full antimicrobial activity.	[1] [7] [8]
Human Serum Albumin	Cys487 -> Dha	Human Plasma	Identified in both healthy individuals and critically ill patients.	[6] [9]
α A-crystallin	Multiple Ser/Cys sites	Human Lens	Increased abundance of Dha/Dhb in aged and cataractous lenses.	[6] [10] [11]
α B-crystallin	Multiple Ser/Cys sites	Human Lens	Increased abundance of Dha/Dhb in aged and cataractous lenses.	[6] [10] [11]
β -crystallins	Multiple Ser/Cys sites	Human Lens	Increased abundance of Dha/Dhb in aged and cataractous lenses.	[6] [10] [11]
γ -crystallins	Multiple Ser/Cys sites	Human Lens	Increased abundance of Dha/Dhb in aged and cataractous lenses.	[6] [10] [11]

HIV-1 Capsid
and Matrix
Proteins

Multiple
Ser/Thr/Cys sites

HIV-1 Virions



Novel PTMs
discovered,
suggesting a role [12][13]
in viral
maturation.


Biological Significance and Signaling Pathways

The formation of **dehydroalanine** in proteins is not merely a random event; it plays a significant role in various biological processes, from antimicrobial activity to the regulation of cellular signaling.

Protein Cross-linking and Aging

The electrophilic nature of Dha makes it a key player in the formation of intra- and intermolecular protein cross-links.^[5] In long-lived proteins, such as those in the human lens, the accumulation of Dha and subsequent cross-linking can lead to protein aggregation, which is a hallmark of aging and age-related diseases like cataracts.^{[3][6][7][14]} The formation of Dha from phosphoserine and phosphothreonine residues represents a pathway for spontaneous protein degradation.^{[3][14]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 3. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Dehydroalanine and dehydrobutyryne in aging and cataractous lenses reveal site-specific consequences of spontaneous protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human protein aging: modification and crosslinking through dehydroalanine and dehydrobutyryne intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Dehydroalanine and dehydrobutyryne in aging and cataractous lenses reveal site-specific consequences of spontaneous protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Human protein aging: modification and crosslinking through dehydroalanine and dehydrobutyryne intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Natural Occurrence of Dehydroalanine in Proteins: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10760469#natural-occurrence-of-dehydroalanine-in-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com